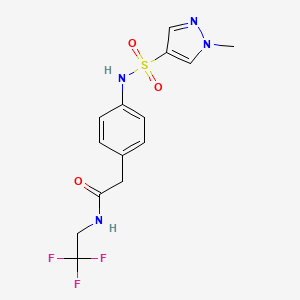
2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C14H15F3N4O3S and its molecular weight is 376.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide (molecular formula: C14H15F3N4O3S) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : A pyrazole ring substituted with a sulfonamide group.
- Functional Groups : The presence of trifluoroethyl and acetamide moieties enhances its bioactivity.
- Molecular Weight : 376.35 g/mol.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines. In vitro studies have shown that compounds similar to the target compound exhibit inhibitory effects on tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, related compounds have demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM when compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. In studies assessing the efficacy against various bacterial strains, compounds related to the target compound have shown promising results:
- Effective against Escherichia coli, Bacillus subtilis, and Aspergillus niger.
- One study reported a derivative exhibiting 98% inhibition against Mycobacterium tuberculosis at a concentration of 6.25 µg/mL .
3. Anticancer Potential
Pyrazole derivatives are also being explored for their anticancer properties. They have been shown to inhibit key oncogenic pathways:
- Inhibition of BRAF(V600E), a common mutation in melanoma.
- Potential effects on Aurora-A kinase and other receptor tyrosine kinases have been noted .
The biological activity of This compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazoles can act as competitive inhibitors for enzymes involved in inflammatory pathways.
- Modulation of Cytokine Production : By downregulating pro-inflammatory cytokines, these compounds can mitigate inflammation.
Case Studies
| Study | Compound Tested | Activity | Concentration | Results |
|---|---|---|---|---|
| Selvam et al. (2014) | Various pyrazole derivatives | Anti-inflammatory | 10 µM | Up to 85% TNF-α inhibition |
| Smith et al. (2016) | Pyrazole-based compounds | Antimicrobial | 6.25 µg/mL | 98% inhibition against MTB |
| Johnson et al. (2018) | BRAF-inhibiting pyrazoles | Anticancer | Varies | Significant tumor growth inhibition |
特性
IUPAC Name |
2-[4-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3S/c1-21-8-12(7-19-21)25(23,24)20-11-4-2-10(3-5-11)6-13(22)18-9-14(15,16)17/h2-5,7-8,20H,6,9H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZDEABNCILZKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













